molecular formula C7H6N4O2S B1421827 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1258651-75-0

4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1421827
CAS No.: 1258651-75-0
M. Wt: 210.22 g/mol
InChI Key: XZBFQXAAKWSAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of substituted thioamides with α-haloketones to form the thiazole ring. The triazole ring can then be introduced through cyclization reactions involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c1-3-4(7(12)13)14-6(10-3)5-8-2-9-11-5/h2H,1H3,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFQXAAKWSAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-75-0
Record name 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.